molecular formula C23H22N4O3 B2841874 3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-29-5

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2841874
CAS RN: 921581-29-5
M. Wt: 402.454
InChI Key: HMLAWJWXWOGEFH-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Anticancer Properties

Pyrimidines have been extensively investigated as potential anticancer agents. They exhibit activity against various cancer types, including leukemia, breast cancer, and lung cancer. Researchers have synthesized pyrimidine-based drugs (such as imatinib, Dasatinib, and nilotinib) that specifically target cancer cells and inhibit their growth .

Antimicrobial and Antifungal Activity

Pyrimidines also demonstrate antimicrobial and antifungal properties. These compounds can serve as effective agents against bacterial and fungal infections. Researchers explore novel synthetic methodologies to enhance their druglikeness and ADME-Tox properties .

Antiparasitic Applications

Pyrimidines play a crucial role in antiparasitic drug development. They have been investigated as potential treatments for malaria, filarial diseases, and other parasitic infections .

Anti-Inflammatory and Analgesic Effects

Certain pyrimidine derivatives exhibit anti-inflammatory and analgesic activities. These compounds may help manage pain and inflammation in various conditions .

Cardiovascular Agents

Pyrimidines are key intermediates for synthesizing cardiovascular drugs. They have been explored as antihypertensive agents, calcium-sensing receptor antagonists, and DPP-IV inhibitors .

Neuroprotection and Ocular Relaxation

Some pyrimidine-based compounds show promise in neuroprotection (e.g., retinal ganglion cells) and vascular relaxation (e.g., ocular ciliary artery). These applications are relevant to eye health and neurological disorders .

Mechanism of Action

The mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidines have shown potential in various pharmacological applications, and there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-9-15(2)11-17(10-14)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLAWJWXWOGEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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